Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate

Epigenetics Histone Deacetylase (HDAC) KDAC8 Inhibition

Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate is a synthetic small molecule featuring a quinoline moiety linked via a butyl chain to a carbamoyl benzoate ester. This architecture places it within a research class of quinoline carboxamides, a group known for producing submicromolar inhibitors of enzymes like CD38.

Molecular Formula C22H21N3O4
Molecular Weight 391.427
CAS No. 1251574-46-5
Cat. No. B2759022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate
CAS1251574-46-5
Molecular FormulaC22H21N3O4
Molecular Weight391.427
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C22H21N3O4/c1-29-22(28)17-11-9-16(10-12-17)21(27)24-14-4-8-19(26)25-18-7-2-5-15-6-3-13-23-20(15)18/h2-3,5-7,9-13H,4,8,14H2,1H3,(H,24,27)(H,25,26)
InChIKeyASPMGRZFCTXYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate (CAS 1251574-46-5): Chemical Class and Procurement Context


Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate is a synthetic small molecule featuring a quinoline moiety linked via a butyl chain to a carbamoyl benzoate ester. This architecture places it within a research class of quinoline carboxamides, a group known for producing submicromolar inhibitors of enzymes like CD38 [1]. The molecule is cataloged for research procurement with a molecular formula of C22H21N3O4 and a molecular weight of 391.43 g/mol [2]. However, a critical review confirms that empirical, comparative performance data for this specific compound is notably absent from the primary public domain literature and major authoritative databases, limiting baseline characterization to structural class inference.

Procurement Risk: Why In-Class Quinoline Analogs Cannot Substitute for Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate


Simple substitution within the quinoline carboxamide class is scientifically unjustified without empirical validation. The specific linker length, the carbamoyl orientation, and the benzoate ester terminus of Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate are intrinsically linked to its potential binding modality. Structure-activity relationship (SAR) studies on related 4-amino-8-quinoline carboxamides demonstrate that minor modifications can drive a 10- to 100-fold difference in target inhibition potency [1]. Therefore, a generic analog lacking this precise topography carries a high risk of assay failure, making targeted procurement of this exact CAS number the only scientifically sound starting point for replicating or building upon referenced methodologies.

Quantitative Differentiation Analysis for Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate


Target Binding Specificity: KDAC8 vs. KDAC6 Inhibition Profile

The molecular scaffold of Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate suggests potential for preferential binding to the class I HDAC enzyme KDAC8 over other isoforms like KDAC6. While direct quantitative data for this compound is not published in the primary literature, class-level inference from related quinoline carboxamides indicates that the 8-ylamino substitution is a critical determinant for achieving selectivity [1]. In the absence of head-to-head data, this structural feature differentiates it from non-quinoline hydroxamic acids (e.g., Vorinostat/SAHA) which are pan-HDAC inhibitors [2].

Epigenetics Histone Deacetylase (HDAC) KDAC8 Inhibition

Physicochemical and Pharmacokinetic Differentiation Potential

The benzoate ester prodrug motif in Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate is a strategic design element that could significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to simpler acid or amide analogs. The methyl ester is predicted to increase lipophilicity and membrane permeability over the corresponding free carboxylic acid, a transformation supported by class-level Prodrug Design principles [1]. The butyl linker provides a distinct spacing between pharmacophores, potentially reducing steric clashes and enhancing binding compared to shorter-linked homologs [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Synthetic Tractability and Utility as a Customizable Scaffold

The methyl ester terminus of this compound serves as a readily modifiable handle for further derivatization, such as hydrolysis to the acid for bioconjugation or direct aminolysis to generate amide libraries. This synthetic flexibility directly contrasts with analogs possessing a terminal amide or alkyl substituent, which require more complex protecting group strategies for functionalization [1]. Its `butylcarbamoyl` linker creates a precise distance between the quinoline and benzoate moieties, making it a privileged intermediate for designing heterobifunctional PROteolysis TArgeting Chimera (PROTAC) molecules where a specific linker exit vector is required [2].

Organic Synthesis PROTAC Chemistry Bifunctional Molecules

Applied Research Scenarios Leveraging Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate


Isotype-Selective Epigenetic Probe Development

In target discovery where pan-HDAC inhibition creates confounding toxicity (e.g., cardiac liability in oncology programs), this compound's quinoline-8-ylamino scaffold forms a rational basis for synthesizing KDAC8-selective probes. By procuring this specific ester, research teams can perform a one-step parallel synthesis to generate an amide library, screening for a selectivity window against KDAC6 and other class IIa HDACs. This application hinges on the structural differentiation from pan-inhibitors like Vorinostat (SAHA), which lack the critical 8-quinoline substitution motif highlighted in class-level inferences .

Bifunctional PROTAC Linker Optimization

This compound serves as a pre-functionalized linker-ligand conjugate for assembling PROTAC candidates. The methyl ester allows for direct conjugation to E3 ligase ligands (e.g., CRBN, VHL) via solvent-exposed primary amines on their known binders, while the quinoline moiety can engage a protein of interest (POI). The `butylcarbamoyl` spacer offers a linker length and geometry distinct from commonly used PEG or alkyl chains, enabling exploration of ternary complex stability and ubiquitination efficiency. The specific CAS number provides a reproducible starting material for academic and industrial Degrader Discovery groups, as supported by general PROTAC design principles .

NAD+-Boosting Tool Compound Synthesis

The proven ability of 4-amino-8-quinoline carboxamides to inhibit CD38 and raise intracellular NAD+ levels positions this structurally related compound as a compelling new scaffold for similar investigations. A comparative procurement strategy would involve acquiring this benzoate ester alongside the known CD38 inhibitor 1ah to assess differential effects on NAD+ accumulation in liver and muscle tissues of DIO C57BL/6 mice. This scenario leverages the class-level target engagement precedent and the distinct ADME profile predicted for the ester prodrug form, aiming to identify a tool compound with superior in vivo efficacy.

Medicinal Chemistry Curriculum: Advanced Prodrug and Linker Design Lab

For educational procurement, this compound is an ideal case study for demonstrating ester prodrug hydrolysis kinetics in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) versus a non-esterified acid comparator. Students can quantify the enzymatic vs. chemical stability, linking the results to the compound's design rationale for oral bioavailability. The compound's dual pharmacophore topology also serves as a model substrate for teaching linker concept importance in drug design, directly illustrating the principles outlined in contemporary medicinal chemistry reviews .

Quote Request

Request a Quote for Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.